N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered significant attention in the scientific community for its unique chemical structure and potential applications. The compound is notable for its pyrazole ring, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: : The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound.
Alkylation: : The next step involves the alkylation of the pyrazole ring with a suitable alkylating agent.
Ether formation: : The hydroxyethoxy group is introduced through a nucleophilic substitution reaction with ethylene oxide.
Amidation: : Finally, the carboxamide group is formed via the reaction of the carboxylic acid derivative with an amine in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound involves optimization of the above synthetic routes for scalability and efficiency. Typical conditions include:
Temperature control: : Reactions are conducted at controlled temperatures to ensure high yields and purity.
Catalysts: : Use of suitable catalysts to enhance reaction rates and selectivity.
Purification: : Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : The hydroxyl and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: : The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: : The aromatic p-tolyl group can undergo electrophilic substitution reactions.
Hydrolysis: : The ether and amide linkages can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substitution reagents: : Halogens, nitrating agents.
Hydrolysis conditions: : Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
The products formed from these reactions depend on the specific conditions but include:
Oxidation products: : Carboxylic acids, aldehydes.
Reduction products: : Amines, alcohols.
Substitution products: : Halogenated compounds, nitro compounds.
Hydrolysis products: : Alcohols, carboxylic acids.
Scientific Research Applications
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential as a modulator of biological pathways.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: : The compound is known to bind to specific enzymes or receptors, altering their activity.
Pathways Involved: : It can modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide exhibits unique features such as:
Enhanced Stability: : Due to its specific substituents.
Increased Biological Activity: : Resulting from its structural features.
Similar Compounds
Some compounds similar in structure include:
N-(2-(2-hydroxyethoxy)-2-phenylethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
N-(2-(2-hydroxyethoxy)-2-(m-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
N-(2-(2-hydroxyethoxy)-2-(o-tolyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
This compound stands out due to its specific substituents and their influence on its chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-12-4-6-13(7-5-12)15(24-9-8-21)10-18-16(22)14-11-20(2)19-17(14)23-3/h4-7,11,15,21H,8-10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVVNGMPUXTWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CN(N=C2OC)C)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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